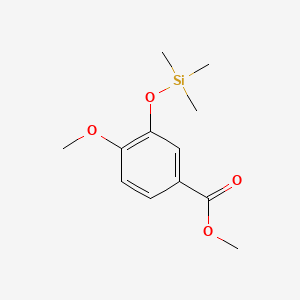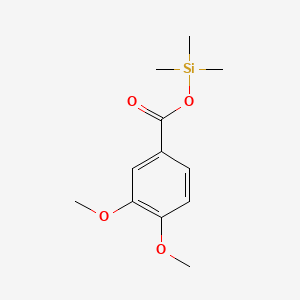
Methyl 4-methoxy-3-trimethylsilyloxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-3-(trimethylsiloxy)benzoic acid methyl ester is an organic compound with the molecular formula C12H18O4Si. It is a derivative of benzoic acid, where the hydrogen atoms on the aromatic ring are substituted with methoxy and trimethylsiloxy groups, and the carboxylic acid group is esterified with methanol. This compound is used in various chemical reactions and research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(trimethylsiloxy)benzoic acid methyl ester typically involves the esterification of 4-Methoxy-3-(trimethylsiloxy)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of 4-Methoxy-3-(trimethylsiloxy)benzoic acid methyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-3-(trimethylsiloxy)benzoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsiloxy group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides or amines can be used to replace the trimethylsiloxy group under basic conditions.
Major Products Formed
Oxidation: Formation of 4-Methoxy-3-(trimethylsiloxy)benzoic acid.
Reduction: Formation of 4-Methoxy-3-(trimethylsiloxy)benzyl alcohol.
Substitution: Formation of various substituted benzoic acid methyl esters depending on the nucleophile used.
Applications De Recherche Scientifique
4-Methoxy-3-(trimethylsiloxy)benzoic acid methyl ester is utilized in several scientific research fields:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is used in the study of enzyme-catalyzed reactions and as a model compound for understanding biochemical pathways.
Medicine: Research on its derivatives explores potential pharmaceutical applications, including anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mécanisme D'action
The mechanism of action of 4-Methoxy-3-(trimethylsiloxy)benzoic acid methyl ester involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the methoxy group undergoes electron transfer processes, leading to the formation of reactive intermediates. In reduction reactions, the ester group is targeted by reducing agents, resulting in the cleavage of the ester bond and formation of an alcohol.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxybenzoic acid methyl ester: Lacks the trimethylsiloxy group, making it less reactive in certain substitution reactions.
3,4,5-Trimethoxybenzoic acid methyl ester: Contains additional methoxy groups, altering its reactivity and solubility properties.
4-(Methoxycarbonyl)phenol, TMS derivative: Similar structure but with different functional groups, affecting its chemical behavior.
Uniqueness
4-Methoxy-3-(trimethylsiloxy)benzoic acid methyl ester is unique due to the presence of both methoxy and trimethylsiloxy groups, which confer distinct reactivity and stability characteristics. This makes it a valuable compound in synthetic chemistry and research applications.
Propriétés
Numéro CAS |
55590-91-5 |
|---|---|
Formule moléculaire |
C12H18O4Si |
Poids moléculaire |
254.35 g/mol |
Nom IUPAC |
methyl 4-methoxy-3-trimethylsilyloxybenzoate |
InChI |
InChI=1S/C12H18O4Si/c1-14-10-7-6-9(12(13)15-2)8-11(10)16-17(3,4)5/h6-8H,1-5H3 |
Clé InChI |
KBCFBQHJWCDVHH-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)OC)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















